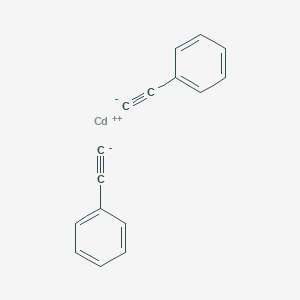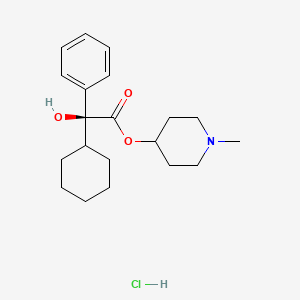
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzene ring, a cyclohexyl group, and a piperidinyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves several steps. The process typically begins with the preparation of benzeneacetic acid, which is then reacted with cyclohexyl and piperidinyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often include specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amines
Scientific Research Applications
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- include:
- Benzeneacetic acid, alpha-hydroxy-, (S)-
- Benzeneacetic acid, 4-hydroxy-, methyl ester
- Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester
Uniqueness
What sets Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexyl and piperidinyl groups, in particular, enhances its reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
41115-88-2 |
|---|---|
Molecular Formula |
C20H30ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2,4-5,8-9,17-18,23H,3,6-7,10-15H2,1H3;1H/t20-;/m1./s1 |
InChI Key |
UJBRDTWTJKCCHF-VEIFNGETSA-N |
Isomeric SMILES |
CN1CCC(CC1)OC(=O)[C@](C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



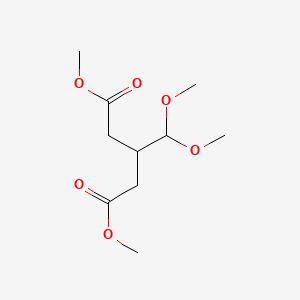
stannane](/img/structure/B14656516.png)
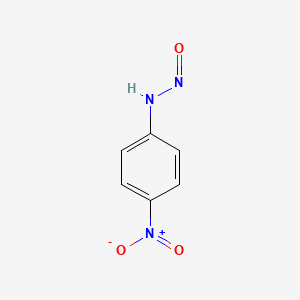
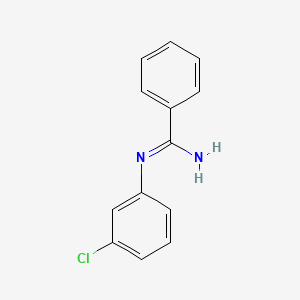
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
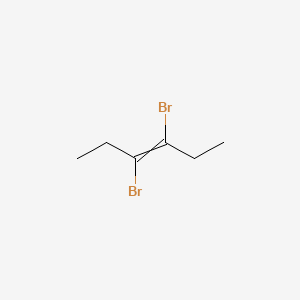
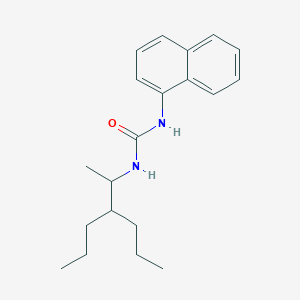
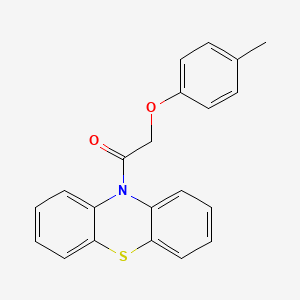
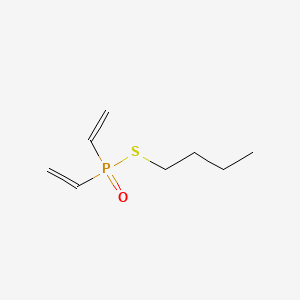
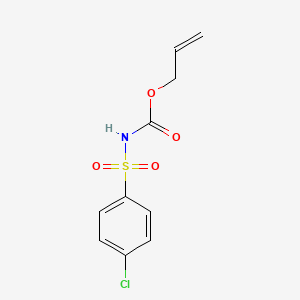
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
